molecular formula C15H8O4 B11863528 3,3'-Spirobiphthalide CAS No. 5738-26-1

3,3'-Spirobiphthalide

Cat. No.: B11863528
CAS No.: 5738-26-1
M. Wt: 252.22 g/mol
InChI Key: GMWSKBAHEHPZCB-UHFFFAOYSA-N
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Description

3,3’-Spirobiphthalide is a spirobislactone compound with the molecular formula C15H8O4. It is characterized by a spiro linkage between two phthalide units, forming a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Spirobiphthalide typically involves the condensation of phthalic anhydride with phenolic compounds under acidic conditions. One common method includes the reaction of phthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, to form the spirobiphthalide structure .

Industrial Production Methods

Industrial production of 3,3’-Spirobiphthalide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Spirobiphthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted spirobiphthalides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,3’-Spirobiphthalide in biological systems involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Specific molecular targets and pathways involved in its action include the inhibition of key enzymes in metabolic pathways and the modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

3,3’-Spirobiphthalide can be compared with other spirobislactone compounds, such as:

The uniqueness of 3,3’-Spirobiphthalide lies in its specific spiro linkage between two phthalide units, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

5738-26-1

Molecular Formula

C15H8O4

Molecular Weight

252.22 g/mol

IUPAC Name

3,3'-spirobi[2-benzofuran]-1,1'-dione

InChI

InChI=1S/C15H8O4/c16-13-9-5-1-3-7-11(9)15(18-13)12-8-4-2-6-10(12)14(17)19-15/h1-8H

InChI Key

GMWSKBAHEHPZCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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